molecular formula C7H6ClFO B13555049 2-(Chloromethyl)-6-fluorophenol

2-(Chloromethyl)-6-fluorophenol

Katalognummer: B13555049
Molekulargewicht: 160.57 g/mol
InChI-Schlüssel: BHFTZXFBZWDDNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Chloromethyl)-6-fluorophenol is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of a chloromethyl group and a fluorine atom attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-fluorophenol typically involves the chloromethylation of 6-fluorophenol. One common method is the reaction of 6-fluorophenol with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the phenol to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are used to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Chloromethyl)-6-fluorophenol undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized products.

    Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the phenolic group.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or amines.

    Oxidation: Formation of quinones or other oxidized phenolic derivatives.

    Reduction: Formation of dehalogenated phenols or reduced phenolic compounds.

Wissenschaftliche Forschungsanwendungen

2-(Chloromethyl)-6-fluorophenol has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is used in the synthesis of polymers and other materials with unique properties, such as enhanced thermal stability or electrical conductivity.

    Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Wirkmechanismus

The mechanism of action of 2-(Chloromethyl)-6-fluorophenol depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of an enzyme by binding to its active site or modulate the function of a receptor by acting as an agonist or antagonist. The exact molecular pathways involved can vary depending on the specific biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Chloromethyl)-4-fluorophenol
  • 2-(Chloromethyl)-5-fluorophenol
  • 2-(Chloromethyl)-3-fluorophenol

Comparison

Compared to its analogs, 2-(Chloromethyl)-6-fluorophenol may exhibit unique reactivity and selectivity due to the specific positioning of the fluorine and chloromethyl groups on the benzene ring. This can influence its chemical behavior, such as its ability to undergo substitution or oxidation reactions, and its interactions with biological targets.

Eigenschaften

Molekularformel

C7H6ClFO

Molekulargewicht

160.57 g/mol

IUPAC-Name

2-(chloromethyl)-6-fluorophenol

InChI

InChI=1S/C7H6ClFO/c8-4-5-2-1-3-6(9)7(5)10/h1-3,10H,4H2

InChI-Schlüssel

BHFTZXFBZWDDNX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)F)O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.